![molecular formula C17H15N3O2S2 B3017411 Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-48-2](/img/structure/B3017411.png)

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

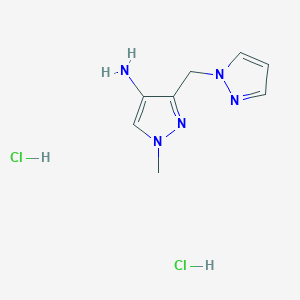

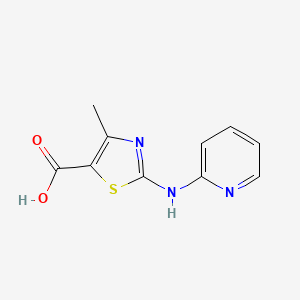

The compound “Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound that has been studied for various applications, including in the development of organic semiconductors . The molecule also contains a methoxyphenyl group and a thiazolidine ring, which are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[c][1,2,5]thiadiazole ring, the methoxyphenyl group, and the thiazolidine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its specific structure and the functional groups it contains. For example, the benzo[c][1,2,5]thiadiazole ring might participate in electrophilic substitution reactions, while the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzo[c][1,2,5]thiadiazole ring might contribute to its electronic properties, while the methoxyphenyl group and the thiazolidine ring might influence its solubility and stability .Scientific Research Applications

Fluorophores

Benzo[c][1,2,5]thiadiazole (BTZ) based compounds have been extensively researched for use as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and then re-emit light at a longer wavelength. They are widely used in a variety of research fields, including biochemistry and medicine, for imaging and as molecular probes.

Visible Light Organophotocatalysts

These compounds have potential use as visible-light organophotocatalysts . Organophotocatalysts are organic compounds that can absorb light and transfer the energy to other molecules, thereby driving chemical reactions. This property can be used in a variety of applications, including the production of renewable energy and the synthesis of complex organic compounds.

Photovoltaics

The BTZ motif has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. The strong electron accepting ability of the BTZ motif makes it a good candidate for use in photovoltaic applications.

Fluorescent Sensors

BTZ-based compounds have also been used as fluorescent sensors . These sensors can be used to detect and measure the presence of other substances. For example, they can be used in bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Drug Discovery and Design

Amplified Spontaneous Emission (ASE) Properties

A series of arylalkynyl-benzo thiadiazole (BTD) and thiadiazolo [3,4-g]quinoxaline (TDQ) derivatives have been synthesized and evaluated for their amplified spontaneous emission (ASE) properties . ASE is a process where a large number of photons are emitted from an excited state of a molecule, which is a key property for lasers.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolic control.

Mode of Action

Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets (such as ptp1b and shp2) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to alterations in the signaling pathways these proteins are involved in.

Result of Action

Given its potential inhibitory effects on ptp1b and shp2, it could lead to alterations in cellular signaling pathways, potentially affecting processes such as cell growth and metabolism .

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMURHCPJPMOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)